2-((3'-Fluoro-3-methyl-[2,4'-bipyridin]-5-yl)amino)-5-methylbenzoic acid
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Overview
Description
2-((3’-Fluoro-3-methyl-[2,4’-bipyridin]-5-yl)amino)-5-methylbenzoic acid is a complex organic compound that belongs to the class of bipyridine derivatives. This compound is characterized by the presence of a fluorine atom, which imparts unique chemical properties, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3’-Fluoro-3-methyl-[2,4’-bipyridin]-5-yl)amino)-5-methylbenzoic acid typically involves multiple steps, starting from readily available raw materials. One common method involves the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol, followed by hydroxyl chlorination to generate 2-chloro-3-nitrotoluene. This intermediate undergoes fluorination to yield 2-fluoro-3-nitrotoluene, which is then oxidized to form 2-fluoro-3-nitrobenzoic acid .
Industrial Production Methods
For large-scale production, the synthesis process is optimized to ensure high yield and purity. Industrial methods often involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-((3’-Fluoro-3-methyl-[2,4’-bipyridin]-5-yl)amino)-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-((3’-Fluoro-3-methyl-[2,4’-bipyridin]-5-yl)amino)-5-methylbenzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism by which 2-((3’-Fluoro-3-methyl-[2,4’-bipyridin]-5-yl)amino)-5-methylbenzoic acid exerts its effects involves interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-nitrobenzoic acid
- 3-Fluoro-4-methylcarbamoylphenylamino-2-methylpropanoic acid
- Methyl 2-(3-fluoro-4-methylcarbamoylphenyl)amino-2-methylpropanoate
Uniqueness
2-((3’-Fluoro-3-methyl-[2,4’-bipyridin]-5-yl)amino)-5-methylbenzoic acid stands out due to its bipyridine structure, which imparts unique electronic properties. The presence of the fluorine atom further enhances its reactivity and stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H16FN3O2 |
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Molecular Weight |
337.3 g/mol |
IUPAC Name |
2-[[6-(3-fluoropyridin-4-yl)-5-methylpyridin-3-yl]amino]-5-methylbenzoic acid |
InChI |
InChI=1S/C19H16FN3O2/c1-11-3-4-17(15(7-11)19(24)25)23-13-8-12(2)18(22-9-13)14-5-6-21-10-16(14)20/h3-10,23H,1-2H3,(H,24,25) |
InChI Key |
MLAXITPSWMGQQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=CN=C(C(=C2)C)C3=C(C=NC=C3)F)C(=O)O |
Origin of Product |
United States |
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